molecular formula C20H18F2N2O B11192364 11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11192364
M. Wt: 340.4 g/mol
InChI Key: GZBPDTGPLLOQMH-UHFFFAOYSA-N
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Description

11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants. This specific compound has been studied for its potential antioxidant and anxiolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds at room temperature, providing good yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the microwave-assisted synthesis process. This would require optimization of reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with the GABA A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The molecular targets and pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic properties.

    Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

11-(3,5-difluorophenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential antioxidant activity also sets it apart from many other compounds in this class .

Properties

Molecular Formula

C20H18F2N2O

Molecular Weight

340.4 g/mol

IUPAC Name

6-(3,5-difluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C20H18F2N2O/c1-11-6-17-19(18(25)7-11)20(12-8-13(21)10-14(22)9-12)24-16-5-3-2-4-15(16)23-17/h2-5,8-11,20,23-24H,6-7H2,1H3

InChI Key

GZBPDTGPLLOQMH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC(=C4)F)F)C(=O)C1

Origin of Product

United States

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